molecular formula C19H12FNO5S B2561940 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate CAS No. 865613-48-5

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate

Cat. No.: B2561940
CAS No.: 865613-48-5
M. Wt: 385.37
InChI Key: VAMYYEHHWYEPEH-UHFFFAOYSA-N
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Description

The compound “1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate” is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-diones are a class of compounds that have attracted attention from synthetic chemists . They are often used in the synthesis of various chemosensor systems .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzo[de]isoquinoline-1,3-dione core and the 4-fluoro-2-methylbenzenesulfonate group. The benzo[de]isoquinoline-1,3-dione core can undergo various reactions with nucleophiles .

Scientific Research Applications

Antioxidant and Corrosion Inhibition

The derivative compounds related to "1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl" have been evaluated for their potential as antioxidants and corrosion inhibitors in lubricating oils. For instance, specific derivatives exhibited high antioxidant activity, making them suitable additives for improving the longevity and performance of gasoline lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Antimicrobial Activity

Novel quinazolinone derivatives synthesized from similar compounds have shown promising antimicrobial activity. These compounds were tested against a range of microorganisms, suggesting their potential in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Fluorescence and Photophysical Properties

Some derivatives exhibit unique fluorescence and photophysical properties, making them interesting for studies related to aggregation-enhanced emission, nanoaggregates, and their potential applications in materials science (Srivastava, Singh, & Mishra, 2016).

Sensing Applications

The structure has been used to create fluorescent turn-on probes for sensing applications, such as the detection of hydrogen sulfide in vitro and in vivo. These probes offer advantages like low fluorescence background, high enhancement, and favorable biocompatibility, which are crucial for biological and environmental monitoring (Sun et al., 2021).

Synthesis of Novel Compounds

The research also extends to the synthesis of novel compounds with potential applications in drug discovery and material science. For example, derivatives have been used to study the effects on hybridization of oligodeoxyribonucleotides, which could impact the field of genetics and bioengineering (Singh & Singh, 2007).

Future Directions

Future research on this compound could involve studying its potential applications, such as its use in chemosensor systems . Additionally, further studies could explore its synthesis and the properties of its derivatives.

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO5S/c1-11-10-13(20)8-9-16(11)27(24,25)26-21-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(21)23/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMYYEHHWYEPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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